7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Overview
Description
7-Hydroxy-2’-methoxyisoflavone is a member of the isoflavone class of organic compounds. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton with a ketone group at the C4 carbon atom. This compound is known for its potential biological activities and is found in various plants, particularly in the Fabaceae family .
Scientific Research Applications
7-Hydroxy-2’-methoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in cancer therapy due to its ability to inhibit certain enzymes involved in cancer cell proliferation
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Target of Action
It is a flavonoid , and flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological effects.
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of signaling pathways .
Biochemical Pathways
Flavonoids are known to influence several biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The pharmacokinetic properties of flavonoids can vary widely and are influenced by factors such as the specific structure of the flavonoid and the route of administration .
Result of Action
Flavonoids are known to exert a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer effects .
Action Environment
The activity of flavonoids can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolism of other substances. Additionally, this compound can bind to proteins such as albumin, which helps in its transport and distribution within the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antioxidant properties and protection against cellular damage. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, albumin can bind to this compound, aiding in its distribution throughout the body. Additionally, transporters such as P-glycoprotein can influence its cellular uptake and efflux, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2’-methoxyisoflavone typically involves starting from 5,7-dihydroxyisoflavones. A common method includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation using formaldehyde aminals .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2’-methoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Comparison with Similar Compounds
7-Hydroxy-2’-methoxyisoflavone can be compared with other similar isoflavones:
Similar Compounds: Examples include 7-hydroxy-5-methoxyisoflavone, 4’-hydroxy-6,7-dimethoxyisoflavone, and 4’,6-dimethoxy-8-hydroxy-7-hydroxymethylisoflavone
Uniqueness: The unique structural features of 7-hydroxy-2’-methoxyisoflavone, such as the specific positioning of hydroxyl and methoxy groups, contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHZSCENKUUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419858 | |
Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-40-0 | |
Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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